molecular formula C3H6O3 B048652 1,3-dihydroxyacetone CAS No. 96-26-4

1,3-dihydroxyacetone

Cat. No.: B048652
CAS No.: 96-26-4
M. Wt: 90.08 g/mol
InChI Key: RXKJFZQQPQGTFL-UHFFFAOYSA-N
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Description

Dihydroxyacetone, also known as glycerone, is a simple saccharide with the chemical formula C3H6O3. It is primarily used as an ingredient in sunless tanning products. Dihydroxyacetone is a hygroscopic white crystalline powder with a sweet cooling taste and a characteristic odor. It is the simplest of all ketoses and has no chiral center .

Properties

IUPAC Name

1,3-dihydroxypropan-2-one
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKJFZQQPQGTFL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
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Related CAS

26776-70-5
Record name Dihydroxyacetone dimer
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DSSTOX Substance ID

DTXSID0025072
Record name 1,3-Dihydroxy-2-propanone
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid, Colorless hygroscopic solid; [Hawley], Solid
Record name 2-Propanone, 1,3-dihydroxy-
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Solubility

In water, 9.3X10+5 mg/L at 25 dege C, Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin, Slowly soluble in 1 part water, 15 parts alcohol
Record name DIHYDROXYACETONE
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Vapor Pressure

0.02 [mmHg], 4.35X10-5 mm Hg at 25 °C
Record name Dihydroxyacetone
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Mechanism of Action

...The toxicity of dihydroxyacetone appears to be due to its intracellular conversion to an aldehyde compound, presumably methylglyoxal, since the glyoxalase mutant becomes sensitive to dihydroxyacetone. Based on information that gldA is preceded in an operon by the ptsA homolog and talC gene encoding fructose 6-phosphate aldolase, this study proposes that the primary role of gldA is to remove toxic dihydroxyacetone by converting it into glycerol.
Record name DIHYDROXYACETONE
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Color/Form

Crystalline powder, Colorless, crystalline solid

CAS No.

96-26-4
Record name Dihydroxyacetone
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Record name DIHYDROXYACETONE
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Melting Point

90 °C
Record name Dihydroxyacetone
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Record name Dihydroxyacetone
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

Measurements of conversion rate of formaldehyde to dihydroxyacetone were performed through the enzyme-coupled spectrophotometric assay described in Example 1, wherein the NADH consumption resulting from the reduction of dihydroxyacetone to glycerol is measured. Individual reactions contained 5 μM of the enzyme (BAL, FLS r3a, FLS r3b, FLS r3c, FLS r3d, FLS r4a, and FLS r4b), 0.1 mg/mL glycerol dehydrogenase, 1 mM NADH, 50 mM potassium phosphate buffer at pH 8.0, 0.2 mM thiamine diphosphate 2 mM MgSO4, and formaldehyde ranging from 0 to 50 mM. The change in absorbance at 340 nm was monitored, which resulted from the oxidation-reduction reaction of NADH to NAD and dihydroxyacetone to glycerol catalyzed by the coupling enzyme glycerol dehydrogenase. An increased rate of dihydroxyacetone production from formaldehyde by formolase enzymes resulted in an increased rate of NADH oxidation. The change in absorbance at 340 nm was converted into concentrations using an extinction coefficient of 6220 M−1 cm−1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-dihydroxyacetone
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Reactant of Route 6
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